molecular formula C13H17NO2 B2469695 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388023-46-8

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2469695
CAS No.: 1388023-46-8
M. Wt: 219.284
InChI Key: OKXHSIRYPVGYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]: is a fascinating chemical compound with a unique structure that has garnered significant interest in scientific research. Its molecular formula is C13H17NO2 . This compound is particularly valuable for studying various biological and chemical processes due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the construction of the indole moiety, which is a prevalent structure in many natural products and pharmaceuticals . One common method includes the phosphine-catalyzed [4 + 1] annulation of Morita–Baylis–Hillman carbonates with oxindole-derived α,β-unsaturated imines . This reaction proceeds under mild conditions and yields the desired product with good diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for 5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to accelerate the reaction process and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-Methoxyindole: Shares the methoxy group and indole structure but lacks the spiro-oxane moiety.

    1,2-Dihydrospiro[indole-3,4’-oxane]: Similar structure but without the methoxy group.

Uniqueness: 5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to the presence of both the methoxy group and the spiro-oxane moiety, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the individual components alone.

Properties

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-15-10-2-3-12-11(8-10)13(9-14-12)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHSIRYPVGYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.